molecular formula C7H12O5 B14288458 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- CAS No. 140158-62-9

2-Propanone, 3-(acetyloxy)-1,1-dimethoxy-

Cat. No.: B14288458
CAS No.: 140158-62-9
M. Wt: 176.17 g/mol
InChI Key: FGMFGMZDNHOZMH-UHFFFAOYSA-N
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Description

2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- is an organic compound with the molecular formula C7H12O4 It is a derivative of acetone, where the hydrogen atoms on the central carbon are replaced by acetyloxy and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- typically involves the acetylation of 2-propanone (acetone) with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- involves its interaction with specific molecular targets The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways The dimethoxy groups can interact with enzymes, potentially inhibiting or modifying their activity

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(acetyloxy)-: This compound has a similar structure but lacks the dimethoxy groups.

    Acetoxyacetone: Another related compound with similar reactivity but different substitution patterns.

Uniqueness

2-Propanone, 3-(acetyloxy)-1,1-dimethoxy- is unique due to the presence of both acetyloxy and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

CAS No.

140158-62-9

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(3,3-dimethoxy-2-oxopropyl) acetate

InChI

InChI=1S/C7H12O5/c1-5(8)12-4-6(9)7(10-2)11-3/h7H,4H2,1-3H3

InChI Key

FGMFGMZDNHOZMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C(OC)OC

Origin of Product

United States

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